3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine

Catalog No.
S1482588
CAS No.
102780-52-9
M.F
C10H12N2
M. Wt
160.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine

In nicotine toxicology, accurate quantification requires internal standards that precisely mimic analyte behavior. 5-Methyl myosmine (CAS 102780-52-9) enables synthesis of 5-methylnicotine derivatives with a stable +14 Da mass shift, avoiding deuterium exchange. • Thermally replicates critical Meisenheimer rearrangement for N-oxide analysis. • Achieves baseline resolution (1.0-min shift) for reliable quantitation. • Scalable supply for high-throughput clinical assay validation.

CAS Number

102780-52-9

Product Name

3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine

IUPAC Name

3-(3,4-dihydro-2H-pyrrol-5-yl)-5-methylpyridine

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

InChI

InChI=1S/C10H12N2/c1-8-5-9(7-11-6-8)10-3-2-4-12-10/h5-7H,2-4H2,1H3

InChI Key

VEZJZUAPDXWXQE-UHFFFAOYSA-N

SMILES

CC1=CC(=CN=C1)C2=NCCC2

Synonyms

3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methyl-pyridine;

Canonical SMILES

CC1=CC(=CN=C1)C2=NCCC2

Purity

≥97%

Package Size

50 mg, 100 mg, 250 mg, 500 mg

3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine, commonly known as 5-methyl myosmine (CAS 102780-52-9), is a specialized nitrogen-containing heterocyclic building block comprising a 5-methylpyridine ring substituted with a 1-pyrroline moiety. In industrial and analytical procurement, it is primarily valued as the definitive starting material for synthesizing 5-methylated tobacco alkaloid standards, such as 5-methylnicotine and 5-methylnicotine N-oxide. Because it shares the exact core architecture of native minor alkaloids but features a stable, non-exchangeable methyl group at the 5-position, it allows laboratories to generate internal standards that perfectly mimic the extraction, thermal rearrangement, and ionization behaviors of endogenous nicotine metabolites while remaining chromatographically and mass-spectrometrically distinct [1].

Research Fit

Nicotine metabolite and research intermediate for nAChR interaction studies
Analytical reference standard for tobacco exposure biomarker discovery
Non-nAChR probe for endocrine modulation research (myosmine-class aromatase context)

Attempting to substitute 3-(3,4-dihydro-2H-pyrrol-5-yl)-5-methylpyridine with its unmethylated analog (myosmine) or generic aliphatic amines during the synthesis of analytical standards fundamentally compromises assay integrity. Unmethylated myosmine yields native nicotine derivatives upon reduction and methylation, rendering the resulting standard indistinguishable from the actual biological biomarkers present in patient samples. Conversely, utilizing generic, non-homologous amines as internal standards fails during sample preparation; they do not undergo the highly specific thermal Meisenheimer rearrangement (ring expansion to an oxazine) required for the gas chromatographic analysis of N-oxides. This divergence leads to drastically different extraction recoveries and thermal degradation profiles, making the 5-methylated precursor strictly required for structurally and kinetically homologous standards [1].

Substitution Risk

Chromatographic shift Methyl substitution alters lipophilicity and retention vs. myosmine, risking co-elution in GC-MS/LC-MS/MS.
Fragmentation pattern Mass spectrometric fragmentation differs from cotinine or nornicotine; analytical identity may not transfer.
nAChR affinity Pyridine substitution can modulate nAChR subtype binding; class-level affinity does not guarantee analog equivalence.

Downstream Mass-to-Charge (m/z) Shift for SIM Assays

In the synthesis of internal standards for nicotine metabolite quantification, starting with 3-(3,4-dihydro-2H-pyrrol-5-yl)-5-methylpyridine rather than unmethylated myosmine provides a critical +14 Da mass shift in the final analytical derivatives. When converted to the N-oxide and thermally rearranged to the oxazine derivative, the 5-methylated standard exhibits a molecular ion at m/z 192 and major fragments at m/z 133/132, compared to m/z 178 and 119/118 for the native nicotine N-oxide [1].

Evidence DimensionMolecular Ion (M+) Mass
Target Compound Datam/z 192 (5-methyl derivative)
Comparator Or Baselinem/z 178 (Myosmine-derived / native analyte)
Quantified Difference+14 amu shift
ConditionsElectron impact ionization (70 eV) MS

Procuring the 5-methylated precursor ensures the resulting internal standard is completely mass-resolved from endogenous biomarkers in patient samples, preventing false positives.

Lipophilicity vs. Myosmine
Reported
LogP 1.41 vs. 1.18, Δ +0.23
Supports chromatographic separation in biomarker assays.
Computed by XLogP3; verify under specific LC conditions.

Gas Chromatographic Baseline Separation

Internal standards derived from 3-(3,4-dihydro-2H-pyrrol-5-yl)-5-methylpyridine provide a quantified chromatographic separation from native tobacco alkaloids. In capillary GC-MS analysis of thermally rearranged N-oxides, the oxazine derivative of 5-methylnicotine elutes at 9.7 minutes, whereas the native nicotine N-oxide derivative elutes at 8.7 minutes. This 1.0-minute retention time difference guarantees baseline resolution without requiring complex column modifications [1].

Evidence DimensionGC Retention Time
Target Compound Data9.7 min
Comparator Or Baseline8.7 min (Native analyte)
Quantified Difference+1.0 min resolution
Conditions12 m x 0.21 mm cross-linked methylsilicone column, 70-200 °C at 20 °C/min

Provides analytical laboratories with a structurally homologous standard that avoids peak integration overlap during high-throughput clinical or toxicological screening.

Aqueous Solubility
Data to verify
~75-fold higher than nicotine free base
Facilitates direct urine dilution sample preparation.
Calculated value; validate under assay conditions.

Thermal Rearrangement Kinetics Compatibility

Unlike generic aliphatic amine standards which degrade unpredictably, the derivatives of 3-(3,4-dihydro-2H-pyrrol-5-yl)-5-methylpyridine undergo the exact same thermal Meisenheimer rearrangement as native nicotine N-oxide. Quantitative conversion to the volatile 1,2-oxazine derivative occurs smoothly at 150-160 °C in anisole for both the 5-methyl standard and the native analyte, ensuring identical extraction efficiencies and thermal degradation profiles during sample preparation [1].

Evidence DimensionOptimal Rearrangement Temperature
Target Compound Data150-160 °C
Comparator Or BaselineGeneric aliphatic amines (Unpredictable degradation)
Quantified DifferenceIdentical kinetic profile to native analyte
ConditionsThermal treatment in anisole solvent at 150-160 °C

Ensures the internal standard perfectly mimics the target analyte during aggressive thermal sample preparation, eliminating matrix effects and yield bias.

Aromatase Inhibition (Class)
Class-level
Myosmine IC₅₀ 33 µM vs. nicotine 223 µM (7-fold)
Supports endocrine modulation probe context for tobacco alkaloids.
5-methyl specific data not yet reported.
nAChR Affinity (Class)
Class-level
Ki ~3,300 nM at α4β2, ~300-fold lower than nicotine
Useful as negative control for non-nAChR mechanism studies.
Affinity for 5-methyl derivative unconfirmed.

Synthesis of Internal Standards for Nicotine Metabolite Quantification

3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine is a targeted procurement choice for synthesizing 5-methylnicotine and 5-methylnicotine N-oxide. These derivatives are essential internal standards in clinical pharmacology and toxicology for quantifying nicotine exposure, as they provide a +14 Da mass shift and distinct GC retention times while perfectly mimicking the thermal rearrangement behavior of the native biomarkers [1].

Development of High-Throughput GC-MS Clinical Assays

In clinical laboratories processing smoker urine or plasma, assays require robust internal standards that can withstand aggressive thermal sample preparation. Derivatives of this compound ensure baseline chromatographic resolution (e.g., a 1.0-minute retention shift) without suffering the unpredictable thermal degradation seen with generic amine standards, ensuring high-throughput reproducibility [1].

Biomarker Research and Tobacco Harm Reduction Studies

For research organizations evaluating smoking cessation aids or reduced-harm tobacco products, highly precise quantification of minor alkaloids and their N-oxides is required. Procuring 3-(3,4-dihydro-2H-pyrrol-5-yl)-5-methylpyridine allows for the custom synthesis of a suite of 5-methylated minor alkaloid standards, providing a stable alkyl mass shift that avoids the deuterium-hydrogen exchange issues sometimes encountered with deuterated standards in complex biological matrices [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Urinary biomarker for tobacco exposure
High aqueous solubility & retention separation from myosmine
LC-MS/MS quantification accuracy in urine
Negative control for nAChR pharmacology
Low nAChR affinity relative to nicotine
Non-nAChR mechanism discrimination
Reference standard for nicotine metabolite analysis
Certified reference purity
Calibration and method validation
SAR probe for aromatase inhibition
Myosmine-class inhibitory scaffold
CYP19A1 inhibition modulation by methylation

XLogP3

1

Wikipedia

3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine

Explore Compound Types